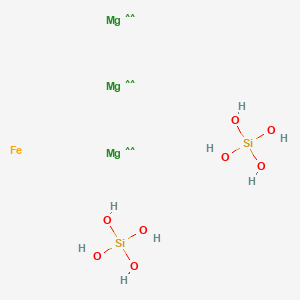
Magnesium iron silicate
Descripción general
Descripción
Magnesium Iron Silicate is a type of silicate mineral that has a generalized chemical composition of A2SiO4. In this composition, “A” is generally Mg or Fe . It is also known as Olivine, which is distinguished by its glassy luster, conchoidal fracture, green color, and granular nature .
Synthesis Analysis
The formation of Magnesium Iron Silicate, specifically in the form of uncommon Fe- and Mg-bearing clays, has been reported under natural alkaline conditions . These clays, referred to as iron-magnesium-silicate-hydrates (F-M-S-H), are formed through detailed characterization involving tetrahedral–octahedral–tetrahedral (TOT) layers, imperfect interlayer hydroxide sheets, and interlayer Ca ions .Molecular Structure Analysis
The molecular structure of Magnesium Iron Silicate is characterized by an orthorhombic crystal system . The ratio of magnesium to iron varies between the two endmembers of the solid solution series: forsterite (Mg-endmember: Mg2SiO4) and fayalite (Fe-endmember: Fe2SiO4) .Chemical Reactions Analysis
The formation of Magnesium Iron Silicate involves several chemical reactions. For instance, the formation of Fe- and Mg-bearing clays is known to occur by the interaction between cementitious materials and bentonite .Physical And Chemical Properties Analysis
Magnesium Iron Silicate is known for its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . It is usually distinguished by its glassy luster, conchoidal fracture, green color, and granular nature .Aplicaciones Científicas De Investigación
1. Contribution to CO2 Sequestration
Magnesium iron silicate, specifically in the form of Mg-silicate rock containing iron such as serpentinite, plays a role in the sequestration of CO2. The process of producing magnesium hydroxide (Mg(OH)2) from these minerals can be used to sequester carbon either directly at power plants or by restoring oceanic pH levels, aiding in atmospheric carbon sequestration. However, extracting iron from Mg-silicate minerals can increase energy requirements significantly, impacting the efficiency of this process (Nduagu, Fagerlund, & Zevenhoven, 2012).
2. Magnesium Hydroxide Production
Research has explored magnesium hydroxide production from various Mg-silicate rocks for CO2 mineralization. This involves a gas/solid carbonation process of Mg(OH)2 in a fluidized bed reactor, where Mg extraction behavior and the effects of iron by-products on reactivity are key considerations. The study provides insights into the suitability of different Mg-silicate minerals for this process (Nduagu et al., 2012).
3. Geochemistry of Earth's Lower Mantle
Magnesium iron silicate in the form of perovskite plays a significant role in the geochemistry of the Earth's lower mantle. The study of iron–magnesium exchange and trace-element partitioning in this context provides insights into the deep interiors of Earth, with implications for understanding the oxidation state of the Earth and core segregation processes (Auzende et al., 2008).
4. Adsorption Capacity for Pollutant Removal
Hierarchical iron oxide@magnesium silicate magnetic nanorods have been developed to remove organic pollutants from water efficiently. These materials show excellent adsorption kinetics and capacity, indicating their potential as super adsorbents in industrial wastewater treatment and drinking water purification (Zhang et al., 2013).
5. Impact on Glass Alteration
The interaction of iron and magnesium with glass, specifically International Simple Glass, affects its alteration. The study of these effects over extended periods has helped in understanding the nature of alteration products and their control over glass alteration. This research is crucial in fields like nuclear waste immobilization (Aréna et al., 2017).
6. Bioceramics in Orthopedic Applications
Magnesium iron silicate, in its bioceramic forms, is increasingly being used in orthopedic applications. These materials, such as magnesium phosphates and silicates, are utilized in bone cements, scaffolds, and implant coatings, highlighting their significance in the field of biomaterials and bone regeneration (Nabiyouni et al., 2018).
Direcciones Futuras
Magnesium Iron Silicate has potential applications in environmental contexts. For instance, the mineral olivine can naturally sequester carbon dioxide (CO2), one of the primary greenhouse gases contributing to climate change . Recent studies have also explored its potential use in energy storage, particularly in the development of lithium-ion batteries .
Propiedades
InChI |
InChI=1S/Fe.3Mg.2H4O4Si/c;;;;2*1-5(2,3)4/h;;;;2*1-4H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHQICYSINRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8Mg3O8Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium iron silicate | |
CAS RN |
19086-72-7 | |
| Record name | Olivine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



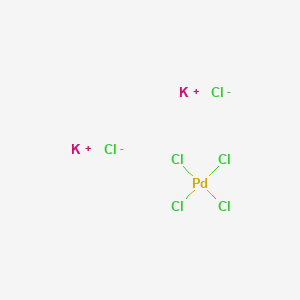
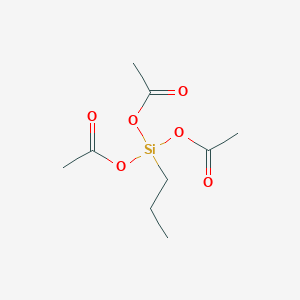
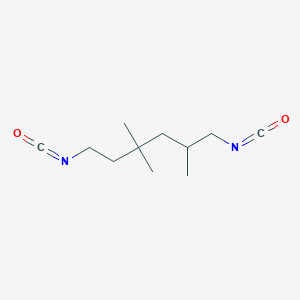
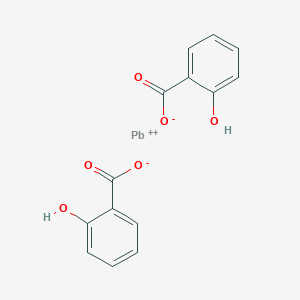
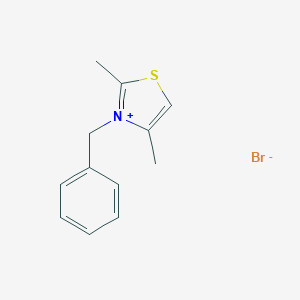

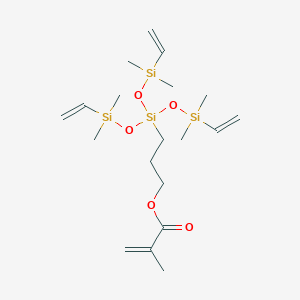

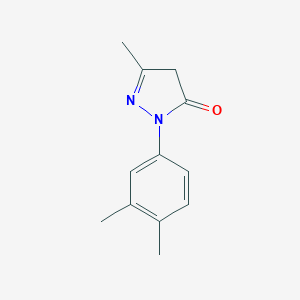
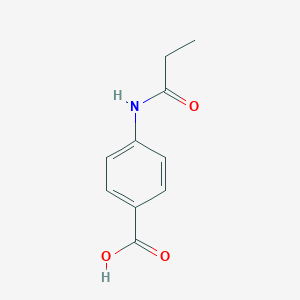
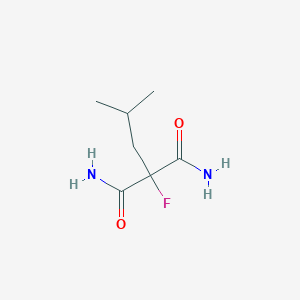
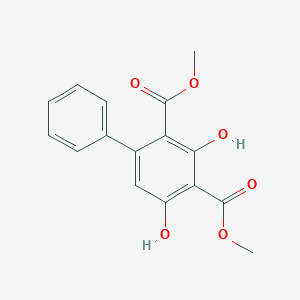

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)